tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 2126143-38-0) is a bicyclic compound featuring a bromomethyl substituent at the 6-position of the 3-azabicyclo[3.1.0]hexane scaffold. Its molecular formula is C₁₁H₁₈BrNO₂, with a molecular weight of 276.18 g/mol . The tert-butyl carbamate (Boc) group at the 3-position enhances stability under acidic and basic conditions, making it a valuable intermediate in pharmaceutical synthesis. The bromomethyl group serves as a reactive site for nucleophilic substitutions, enabling diverse derivatization pathways .
Properties
Molecular Formula |
C11H18BrNO2 |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
tert-butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,4-6H2,1-3H3 |
InChI Key |
GTISNJXNSYZFRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2CBr |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation typically follows a multi-step synthetic route involving:
- Construction of the azabicyclo[3.1.0]hexane core.
- Introduction of the tert-butyl ester protecting group at the 3-carboxylate position.
- Selective bromination or substitution to install the bromomethyl group at the 6-position.
Key Synthetic Routes and Reaction Conditions
Formation of the Azabicyclo[3.1.0]hexane Core
- Starting from suitable precursors such as amino alcohols or azabicyclic intermediates, the bicyclic ring system is formed via intramolecular cyclization or ring-closing reactions.
- For example, cyclopropanation of a pyrrolidine derivative or intramolecular nucleophilic substitution can be employed.
- Protective groups like tert-butyl esters are introduced early or late in the synthesis depending on the stability of intermediates.
Introduction of the Bromomethyl Group
- The bromomethyl substituent is commonly introduced via halogenation of a methyl group precursor or by substitution reactions on a hydroxymethyl intermediate.
- Typical reagents include N-bromosuccinimide (NBS) or phosphorus tribromide (PBr3) under controlled conditions to avoid over-bromination or ring opening.
- Reaction conditions often involve low temperatures and inert atmospheres to maintain stereochemical integrity.
Representative Preparation Procedure (Literature-Based)
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Synthesis of azabicyclo[3.1.0]hexane intermediate | Cyclopropanation of pyrrolidine derivative using diazo compounds and catalysts (e.g., Rh(II)) | 70-85 | Stereoselective formation of bicyclic core |
| 2. Protection of carboxylate as tert-butyl ester | Treatment with tert-butanol and acid catalyst or use of tert-butyl chloroformate | 90-95 | Protects carboxyl group for subsequent steps |
| 3. Hydroxymethylation at 6-position | Formaldehyde addition under basic conditions | 75-80 | Introduces hydroxymethyl group for bromination |
| 4. Bromination of hydroxymethyl group | NBS or PBr3 in inert solvent (e.g., dichloromethane) at 0-5 °C | 65-75 | Converts hydroxymethyl to bromomethyl |
Detailed Research Findings and Analysis
Reaction Optimization
- The choice of brominating agent critically affects yield and purity. NBS is preferred for mild conditions, minimizing side reactions.
- Temperature control is essential to prevent ring strain-induced decomposition.
- Use of protecting groups like tert-butyl esters enhances stability during halogenation.
Stereochemical Considerations
- The bicyclic system imposes rigid stereochemistry; thus, reactions are designed to preserve stereochemical configuration.
- Enantiomeric purity can be achieved by starting from chiral precursors or by resolution of racemic mixtures.
Industrial and Flow Chemistry Approaches
- Continuous flow microreactor systems have been explored for similar bicyclic compounds to improve scalability, reaction control, and safety during bromination steps.
- Flow methods allow precise temperature and reagent control, enhancing yield and reducing by-products.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Starting material | Pyrrolidine derivatives or azabicyclic precursors | High purity required for stereocontrol |
| Protective group | tert-Butyl ester (Boc) | Stable under bromination conditions |
| Brominating agent | N-Bromosuccinimide (NBS) or PBr3 | Selective bromination of hydroxymethyl group |
| Solvent | Dichloromethane, tetrahydrofuran (THF) | Inert, aprotic solvents preferred |
| Temperature | 0 to 5 °C | Controls reaction rate and selectivity |
| Reaction time | 1-4 hours | Monitored by TLC or HPLC |
| Yield | 65-85% (overall) | Dependent on purity and reaction control |
| Purification | Column chromatography or recrystallization | Ensures removal of side products |
Supporting Literature and Patents
- A patent (WO2007075790A1) describes processes for preparing 3-azabicyclo[3.1.0]hexane derivatives, including methods for functionalization and salt formation, which can be adapted for tert-butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate synthesis.
- Chemical supplier data (CAS 2306253-50-7) confirms molecular formula and structure, supporting the synthetic targets and intermediates.
- Research on related bicyclic compounds highlights the use of flow microreactor technology for efficient and scalable synthesis, which can be applied to this compound.
- Experimental procedures for related tert-butyl azabicyclo compounds provide insight into reaction conditions and yields for analogous transformations.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, forming derivatives critical for pharmaceutical intermediates.
Example Reactions:
The reaction with sodium azide demonstrates regioselectivity influenced by the bicyclic structure’s steric constraints .
Coupling Reactions in Medicinal Chemistry
The compound participates in peptide coupling and amide bond formation, enabling the synthesis of bioactive molecules.
Case Study:
Reaction with 4-[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl]amino-3-methoxybenzoic acid:
| Reagents | Conditions | Yield | Application |
|---|---|---|---|
| TBTU, DIPEA | DCM, RT, 1h | 81% | Produces a pteridine-bicyclic hybrid with potential kinase inhibition activity . |
The tert-butyl group enhances solubility in organic solvents, facilitating efficient coupling .
Elimination Reactions
Under strongly basic conditions, the bromomethyl group may undergo elimination to form alkenes, though this pathway is less common.
Key Factors Influencing Elimination:
-
Base strength : Strong bases (e.g., KOtBu) promote β-hydride elimination.
-
Solvent polarity : Polar aprotic solvents favor substitution over elimination.
Functional Group Transformations
The bromine atom can be replaced via metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), though experimental data for this compound remains limited.
Theoretical Considerations:
-
Suzuki coupling : Requires palladium catalysts to couple with aryl boronic acids.
-
Buchwald-Hartwig amination : Would enable C–N bond formation with aryl halides.
Stability and Reactivity Considerations
-
Moisture sensitivity : The bromomethyl group is prone to hydrolysis, necessitating anhydrous conditions.
-
Thermal stability : Decomposition occurs above 150°C, limiting high-temperature applications.
Scientific Research Applications
Synthetic Chemistry
Versatile Building Block
The compound serves as a versatile building block in organic synthesis, enabling chemists to create complex molecules efficiently. Its bicyclic structure facilitates various chemical reactions, including nucleophilic substitutions and cycloadditions.
Case Study: Synthesis of Bioactive Compounds
Researchers have utilized tert-butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate in the synthesis of bioactive molecules. For instance, it has been used in the development of novel ligands for metal-catalyzed reactions, demonstrating its utility in creating compounds with potential pharmaceutical applications .
Pharmaceutical Development
Drug Discovery and Design
The unique structural features of this compound make it valuable in drug design, particularly for developing new medications targeting neurological disorders and other diseases. Its ability to mimic natural substrates enhances its potential as a lead compound in medicinal chemistry.
Case Study: Neurological Disorder Treatment
In a study focusing on compounds derived from azabicyclo structures, researchers reported that derivatives of this compound exhibited significant activity against specific neurological targets, indicating their potential as therapeutic agents .
Biotechnology
Targeted Drug Delivery Systems
The compound is also explored for its role in biotechnology, particularly in the development of bioconjugates for targeted drug delivery systems. By modifying its structure, researchers can enhance the efficacy and specificity of drug delivery mechanisms.
Case Study: Bioconjugation Techniques
Recent advancements have shown that incorporating this compound into bioconjugates improves the stability and release profiles of therapeutic agents, leading to enhanced therapeutic outcomes in preclinical models .
Material Science
Modification of Polymer Properties
In material science, this compound can be used to modify polymer properties, enhancing materials for applications in coatings and adhesives. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.
Agricultural Chemistry
Formulation of Agrochemicals
There is potential for this compound in agricultural chemistry, particularly in the formulation of agrochemicals such as pesticides and herbicides. Its structural properties may contribute to the development of more effective agricultural products.
Data Summary Table
Mechanism of Action
The mechanism of action of tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby altering their function. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Table 1. Structural Comparison of Selected Analogs
Physicochemical Properties
- Molecular Weight and Polarity : The bromomethyl derivative’s higher molecular weight (276.18 vs. 185.22 for the oxa analog) reflects bromine’s mass contribution. The oxa variant’s oxygen atom increases polarity, likely improving water solubility .
- Stability : The Boc group in all analogs confers stability, but the bromomethyl group’s lability under basic or nucleophilic conditions necessitates careful handling .
Commercial Availability and Cost
- The bromomethyl derivative is commercially available (e.g., Enamine Ltd, ChemBK) but is costlier (~$250–$700/g) compared to the oxa variant (~$103–$306/g) due to synthetic complexity and bromine sourcing .
Biological Activity
tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of interest in medicinal chemistry due to its structural similarity to various biologically active molecules. This article explores its biological activity, including receptor interactions, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 246.15 g/mol. The presence of the bromomethyl group is significant for its reactivity and interaction with biological targets.
Opioid Receptor Interaction
Research indicates that compounds within the azabicyclo[3.1.0]hexane class, including tert-butyl derivatives, exhibit significant affinity for μ-opioid receptors (MOR). A study highlighted that modifications to the lead structure resulted in compounds with picomolar binding affinities selective for MOR over δ and κ subtypes, suggesting potential applications in pain management and pruritus treatment in veterinary medicine .
Case Study 1: μ-Opioid Receptor Ligands
In a study focused on the SAR (structure-activity relationship) of azabicyclo compounds, researchers synthesized various derivatives to evaluate their efficacy as μ-opioid receptor ligands. The findings demonstrated that specific substitutions on the bicyclic framework enhanced receptor binding and selectivity, paving the way for future drug development targeting pain relief .
Case Study 2: Antimicrobial Screening
Another investigation into the biological activity of azabicyclo derivatives showed that certain modifications led to increased antimicrobial efficacy against Gram-positive bacteria. This suggests that this compound could be further explored as a scaffold for developing new antimicrobial agents .
Data Table: Biological Activity Overview
| Activity | Target | Affinity | Notes |
|---|---|---|---|
| μ-Opioid Receptor Binding | μ-opioid receptor | Picomolar | Selective over δ and κ receptors |
| Antimicrobial Activity | Various bacterial strains | Moderate | Potential for new antibiotic development |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate?
- Methodological Answer : The compound is synthesized via palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, which provides high yields and diastereoselectivity for bicyclic intermediates . Alternatively, metal-catalyzed cyclization of 1,5- or 1,6-enynes can form the bicyclic core in a single step. For bromomethyl functionalization, post-synthetic modifications often involve nucleophilic substitution or photoredox-mediated alkylation. For example, bromine introduction may occur via reaction of a hydroxymethyl precursor with PBr₃ or HBr under controlled conditions .
Q. How can researchers optimize reaction conditions for introducing the bromomethyl group?
- Methodological Answer : Optimization requires balancing temperature, solvent polarity, and catalyst selection. In analogous systems, bromination of hydroxymethyl groups is achieved using HBr in dichloromethane (DCM) at 0°C to minimize side reactions. Catalytic systems (e.g., Pd or Cu) may enhance regioselectivity. For example, copper-mediated oxidative transformations have been used to install cyclopropane rings and bromomethyl groups in azabicyclo compounds .
Advanced Research Questions
Q. What strategies address diastereoselectivity challenges in cyclopropanation reactions for azabicyclo[3.1.0]hexane derivatives?
- Methodological Answer : Diastereoselectivity is influenced by steric and electronic factors. Palladium catalysts with chiral ligands (e.g., BINAP) can induce stereocontrol during cyclopropanation. Computational modeling (e.g., DFT) helps predict transition states favoring specific stereoisomers. For example, ab initio calculations revealed that cis selectivity in cyclopropanation arises from lower-energy transition states in specific conformations .
Q. How can researchers resolve contradictions in reported reaction yields for bromomethyl-substituted azabicyclo compounds?
- Methodological Answer : Yield discrepancies often stem from variations in workup protocols or impurity profiles. Systematic analysis via LCMS and NMR can identify byproducts (e.g., dehydrohalogenation products). For instance, tert-butyl 6-(bromomethyl) derivatives may degrade under basic conditions, necessitating neutral pH during purification. Crystallographic data (e.g., triclinic crystal systems) can confirm structural integrity .
Q. What mechanistic insights explain the stability of the bromomethyl group under varying reaction conditions?
- Methodological Answer : The bromomethyl group’s stability depends on steric protection by the bicyclic framework and tert-butyl carboxylate. Kinetic studies using TGA or DSC reveal decomposition thresholds (>150°C). In solution, DMF or DCM stabilizes the compound, while polar aprotic solvents (e.g., THF) may promote SN2 displacement. For example, bromine loss was observed in THF at elevated temperatures but not in DCM .
Characterization & Application Questions
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., triclinic crystal systems with empirical formula C₁₁H₁₈BrNO₂) .
- LCMS/HRMS : Validates molecular weight (e.g., m/z = 290.04 [M+H]+) and purity .
- ¹H/¹³C NMR : Key signals include tert-butyl protons (δ 1.2–1.5 ppm) and azabicyclo methylene groups (δ 3.0–4.0 ppm) .
Q. How is this compound applied in drug discovery, particularly in protease or kinase inhibitor design?
- Methodological Answer : The bicyclic scaffold mimics peptide turn structures, making it valuable in peptidomimetics. For example, derivatives like (1R,5S,6S)-tert-butyl 6-(benzamido)-3-azabicyclohexane-3-carboxylate were incorporated into BET inhibitors, achieving IC₅₀ values <100 nM via hydrogen bonding with catalytic lysine residues . The bromomethyl group serves as a handle for further functionalization (e.g., coupling with pyrazole carboxamides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
